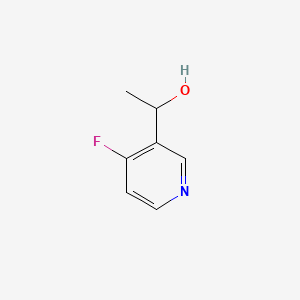
1-(4-Fluoropyridin-3-YL)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoropyridin-3-YL)ethan-1-OL is an organic compound with the molecular formula C7H8FNO It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Fluoropyridin-3-YL)ethan-1-OL can be synthesized through several methods. One common approach involves the reaction of 4-fluoropyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the reduction of 1-(4-fluoropyridin-3-yl)ethanone using sodium borohydride in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluoropyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.
Major Products Formed
Oxidation: 1-(4-Fluoropyridin-3-yl)ethanone.
Reduction: 1-(4-Fluoropyridin-3-yl)ethanamine.
Substitution: Various halogenated or aminated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoropyridin-3-YL)ethan-1-OL has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Fluoropyridin-3-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Fluoropyridin-3-YL)ethan-1-OL: Similar structure but with the fluorine atom at a different position.
1-(Pyridin-3-YL)ethan-1-OL: Lacks the fluorine atom, resulting in different chemical properties.
1-(4-Fluoropyridin-3-YL)ethan-1-one: An oxidized form of the compound.
Uniqueness
1-(4-Fluoropyridin-3-YL)ethan-1-OL is unique due to the presence of the fluorine atom at the 4-position of the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This fluorination can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Eigenschaften
Molekularformel |
C7H8FNO |
|---|---|
Molekulargewicht |
141.14 g/mol |
IUPAC-Name |
1-(4-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3 |
InChI-Schlüssel |
NNWBQNYCARBBSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CN=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14037651.png)

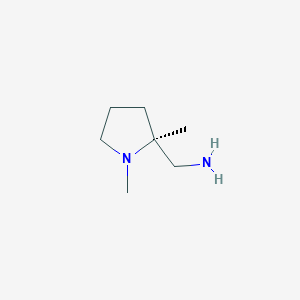
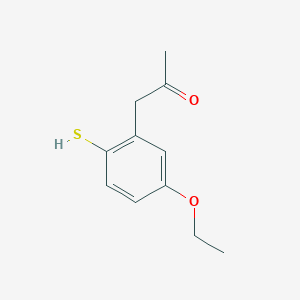
![[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B14037674.png)
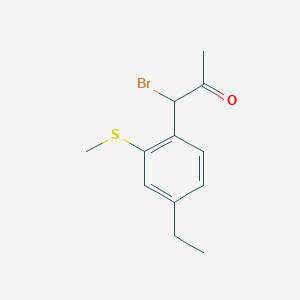
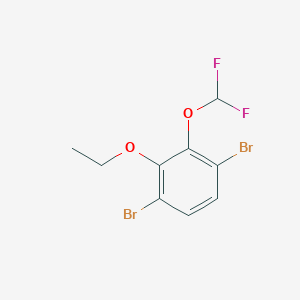

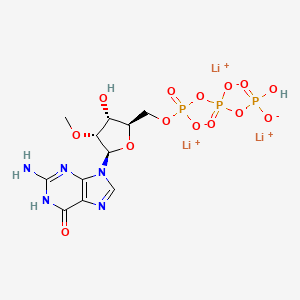
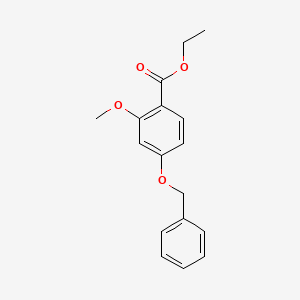
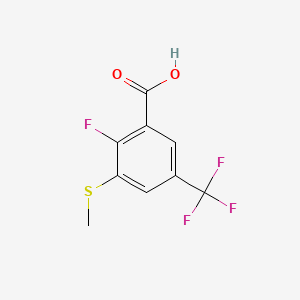
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)
![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)
